(Rac)-Sativan

描述

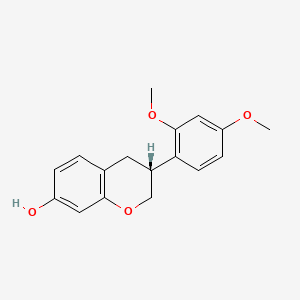

Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCLJQCYVCGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-86-6 | |

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 - 129 °C | |

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Sativan

Identification and Isolation from Plant Sources

The discovery and subsequent study of (-)-Sativan have been made possible through various phytochemical analysis techniques. Researchers have successfully isolated and identified this compound from specific plant tissues, allowing for a detailed understanding of its chemical structure and properties.

Medicago sativa L., commonly known as alfalfa, is a primary source from which (-)-Sativan has been isolated and studied. scilit.com Early research identified "sativin," later confirmed as (-)-Sativan, as an induced isoflavan (B600510) present in the leaves of alfalfa. scilit.com The phytochemical profile of alfalfa is complex, containing a wide array of compounds including isoflavonoids like sativan (B30306). ekb.egtandfonline.com

Detection and quantification of (-)-Sativan in alfalfa tissues are typically achieved through advanced analytical methods. High-performance liquid chromatography (HPLC) is a key technique used for the separation and analysis of various compounds in plant extracts, including uncommon polyamines and other metabolites in Medicago sativa. researchgate.net Coupled with mass spectrometry (MS), such as in HPLC/PDA/ESI/MS, these methods allow for the precise identification and profiling of compounds like saponins, and similar methodologies can be applied to isoflavans. nih.gov While specific quantification data for (-)-Sativan in the reviewed literature is not detailed, its presence as a notable phytochemical constituent of alfalfa is well-established. tandfonline.com

Table 1: Phytochemicals Identified in Medicago sativa L.

| Compound Class | Specific Compounds Mentioned |

|---|---|

| Isoflavonoids | (-)-Sativan, Medicarpin (B1676140), Coumestrol, Formononetin, Vestitol (B31614) |

| Saponins | Medicagenic acid, Hederagenin, Soyasapogenols |

| Flavonoids | Apigenin, Luteolin, Quercetin, Tricin |

| Other Phenolics | Tannins, Lignin |

This table provides a selection of compounds found in Medicago sativa to illustrate the chemical context in which (-)-Sativan occurs. ekb.egtandfonline.comtandfonline.comsemanticscholar.org

(-)-Sativan has also been identified in species of the genus Lotus. Specifically, it is recognized as one of the isoflavan phytoalexins present in Lotus corniculatus (common bird's-foot trefoil), alongside vestitol. researchgate.net Lotus corniculatus, a member of the Fabaceae family, is known to be rich in various phenolic compounds, including flavonoids and isoflavonoids. researchgate.netwikipedia.org The presence of (-)-Sativan in this species underscores its role in the chemical defense systems of these plants. Notably, Lotus japonicus is listed as a synonym for Lotus corniculatus, indicating the compound's presence in this key model legume as well. himalayanwildfoodplants.com

The occurrence of (-)-Sativan is strongly associated with the Fabaceae (or Leguminosae) family, which is the third-largest family of flowering plants and includes economically important crops like peas, beans, chickpeas, and alfalfa. icfre.gov.insouthwestdesertflora.com This family is renowned for producing a diverse array of secondary metabolites, including a variety of phytoalexins. researchgate.netphytojournal.com Pterocarpans and isoflavans are characteristic phytoalexins produced by members of the Fabaceae family in response to pathogen attack. nih.gov The identification of (-)-Sativan in both Medicago and Lotus, two distinct genera within the Faboideae subfamily of Fabaceae, highlights a conserved chemical defense strategy within this plant family. ekb.egresearchgate.netwikipedia.org

Ecological and Biological Significance of (-)-Sativan Accumulation

The synthesis and accumulation of (-)-Sativan in plants are not constitutive but rather an adaptive response to environmental challenges. This compound holds significant ecological and biological importance, primarily through its function in plant defense.

(-)-Sativan functions as a phytoalexin, which is a low molecular weight, antimicrobial compound synthesized by plants de novo in response to infection or stress. nih.govplantsjournal.com The concept of phytoalexins is central to understanding plant immunity. These compounds accumulate at the site of infection and can inhibit the growth and development of pathogenic microorganisms, including fungi and bacteria. nih.govplantsjournal.com The mode of action for phytoalexins can involve the disruption of the pathogen's cellular membrane, inhibition of enzymes, and granulation of the cytoplasm, ultimately leading to cell death or growth inhibition. nih.gov The classification of (-)-Sativan as a phytoalexin in both alfalfa and Lotus corniculatus confirms its direct involvement in the active defense mechanisms of these plants against potential pathogens. scilit.comresearchgate.net

The production of phytoalexins like (-)-Sativan is a hallmark of induced plant defense. nih.gov Synthesis is triggered by a variety of stress factors, both biotic and abiotic. plantsjournal.com

Biotic Stress: The primary inducers of phytoalexin synthesis are biotic stressors, such as attempted infection by fungi, bacteria, or viruses. nih.gov The plant recognizes molecules associated with these pathogens (elicitors), which triggers a signaling cascade leading to the rapid accumulation of phytoalexins at the infection site. nih.gov The description of (-)-Sativan as an "induced isoflavan" in alfalfa following fungal infection is a classic example of this response. scilit.com

Abiotic Stress: While biotic threats are the most studied inducers, various abiotic stress factors can also lead to the accumulation of secondary metabolites, including phytoalexins. nih.govmdpi.com Environmental stressors such as UV radiation, temperature extremes, drought, and exposure to heavy metals can disrupt plant homeostasis and activate defense pathways that include phytoalexin production. cdnsciencepub.comoup.comresearchgate.net This response is part of a broader strategy by the plant to protect itself from damage and potential secondary infections from opportunistic pathogens that can exploit a plant weakened by abiotic stress.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (-)-Sativan |

| Apigenin |

| Coumestrol |

| Formononetin |

| Hederagenin |

| Homostachydrine |

| Lignin |

| Luteolin |

| Medicagenic acid |

| Medicarpin |

| Quercetin |

| Soyasapogenols |

| Stachydrine |

| Tricin |

Biosynthetic Pathways and Regulation of Sativan

Upstream Precursor Metabolic Pathways

The foundational precursors for (-)-Sativan are derived from interconnected metabolic pathways, linking central carbon metabolism to specialized plant secondary metabolism.

The phenylpropanoid pathway serves as a critical metabolic route for the production of a wide array of secondary metabolites, including flavonoids and isoflavonoids, to which (-)-Sativan belongs. encyclopedia.pubencyclopedia.pub This pathway initiates with the amino acid phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. encyclopedia.pubunc.edu Subsequently, cinnamic acid undergoes hydroxylation to p-coumarate, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). encyclopedia.pub The final step in this initial sequence involves the conversion of p-coumarate to p-coumaroyl-CoA by 4-coumarate CoA-ligase (4CL). encyclopedia.pub

p-Coumaroyl-CoA represents a crucial branch point, directing metabolic flux towards various downstream biosynthetic pathways, including those leading to isoflavonoids. encyclopedia.pub In legumes, chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) work in concert to produce isoliquiritigenin (B1662430) from p-coumaroyl-CoA and malonyl-CoA. Isoliquiritigenin is then transformed into liquiritigenin (B1674857) by chalcone isomerase (CHI). encyclopedia.pub The phenylpropanoid pathway's activity, and consequently the production of its derivatives like vestitol (B31614) and sativan (B30306), is significantly stimulated under stress conditions such as UV-B irradiation, glutathione (B108866) treatment, and pathogen attack. encyclopedia.pubcas.czoup.comsci-hub.se For instance, the expression of PAL genes (e.g., LjPAL2, LjPAL3, LjPAL4, LjPAL5, LjPAL7) and C4H is notably upregulated in Lotus japonicus following UV-B exposure. sci-hub.se

The shikimate pathway is indispensable as it is the sole known biosynthetic route for chorismate and the aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. researchgate.netwikipedia.org Phenylalanine, the initial substrate for the phenylpropanoid pathway, is directly supplied by the shikimate pathway. encyclopedia.pubunc.edursc.org This pathway acts as a vital bridge, connecting primary central metabolism to the diverse array of specialized plant metabolites. researchgate.netwikipedia.org It is found in plants, microorganisms, and some parasites but is absent in animals, making it a significant target for herbicides. researchgate.netwikipedia.org A substantial portion, estimated at approximately 30%, of the carbon fixed by plants flows through the shikimate pathway, providing the necessary building blocks for numerous compounds, including those that ultimately lead to isoflavonoids like (-)-Sativan. researchgate.netrsc.org

Key Enzymatic Transformations in (-)-Sativan Biosynthesis

The conversion of upstream precursors into (-)-Sativan involves two critical enzymatic steps, specifically the formation of vestitol and its subsequent methylation.

Vestitol is a prominent isoflavonoid (B1168493) and a major phytoalexin in Lotus japonicus, accumulating significantly under various stress conditions. encyclopedia.pubcas.czmdpi.com Its formation is directly catalyzed by pterocarpan (B192222) reductase (PTR). encyclopedia.pubmdpi.comfrontiersin.org PTR facilitates the reductive ring opening of (-)-medicarpin, a pterocarpan, to produce the isoflavan (B600510) (-)-vestitol. nih.govnih.gov In L. japonicus, four genes (LjPTR1-4) encode PTR enzymes. Among these, LjPTR1 and LjPTR2 exhibit higher activity and enantiospecificity towards (-)-medicarpin, indicating their primary role in vestitol production. encyclopedia.pubmdpi.com This enzymatic step represents the final stage in the conversion of a pterocarpan scaffold into an isoflavan. oup.com The accumulation of vestitol is markedly induced by biotic and abiotic stresses, including UV-B irradiation, fungal elicitors, and treatment with glutathione, which mimics biotic stress responses. encyclopedia.pubcas.czsci-hub.semdpi.comcas.cz

The final step in the biosynthesis of (-)-Sativan involves the methylation of vestitol. (-)-Sativan is characterized as a 2'-methoxy derivative of vestitol. cas.cz This conversion requires the enzymatic activity of a 2'-O-methyltransferase. encyclopedia.pubmdpi.comsemanticscholar.org O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on an acceptor molecule. nih.govoup.com

Research in Medicago truncatula has identified several type I O-methyltransferases (MtOMT2, MtOMT4, MtOMT5, MtOMT6, and MtOMT7) that demonstrated in vitro methylation activity towards vestitol. encyclopedia.pubsemanticscholar.orgnih.gov However, the efficiency of this methylation was reported to be low, and definitive evidence confirming methylation specifically at the 2' position of vestitol by these particular enzymes was lacking in some studies. encyclopedia.pubsemanticscholar.org Similar to vestitol, the accumulation of (-)-Sativan is observed in L. japonicus and L. corniculatus under stress conditions, such as UV-B application or glutathione treatment, indicating a coordinated defense response. encyclopedia.pubmdpi.comcas.cz

Characterization of Enzyme Enantioselectivity and Activity

The biosynthesis of complex natural products like (-)-Sativan often involves enzymatic reactions that are highly enantioselective, meaning they preferentially produce one stereoisomer over another. Enantioselective synthesis is crucial in nature, as different enantiomers of a molecule can exhibit distinct biological activities. nih.gov Enzymes achieve this selectivity by creating a chiral environment at their active site, favoring specific transition states that lead to the formation of a desired enantiomer. nih.gov

While the general principles of enzyme enantioselectivity and activity are well-established in biocatalysis, with examples including carbonyl reductases, cytochrome P450s, and hydroxynitrile lyases demonstrating high enantiomeric excesses in various synthetic reactions researchgate.netresearchgate.netnih.govrsc.org, specific enzymes directly involved in the biosynthesis of (-)-Sativan and their detailed enantioselectivity and activity profiles have not been extensively characterized in publicly available literature. Research in this area typically involves identifying the specific genes encoding biosynthetic enzymes, expressing them, and then performing in vitro assays to determine their catalytic efficiency and stereochemical control.

Molecular and Transcriptional Regulation of (-)-Sativan Biosynthesis

The molecular and transcriptional regulation of secondary metabolite biosynthesis in plants is a complex process, often involving intricate networks of transcription factors (TFs) and signaling pathways that respond to developmental cues and environmental stimuli. researchgate.netresearchgate.net In the broader context of flavonoid and isoflavonoid biosynthesis, of which (-)-Sativan is a part, key transcription factor families such as MYB, basic helix-loop-helix (bHLH), and WD40 proteins are known to form complexes that regulate the expression of structural genes in these pathways. researchgate.netresearchgate.netmdpi.com These transcriptional regulators bind to specific cis-elements in the promoter regions of target genes, thereby influencing their expression and, consequently, the accumulation of the respective metabolites. researchgate.net

However, specific studies detailing the molecular and transcriptional regulation solely of (-)-Sativan biosynthesis, including the identification of specific genes encoding its biosynthetic enzymes or the precise transcription factors that govern its production, are not widely reported. General mechanisms observed in related plant secondary metabolic pathways would likely apply, but direct evidence for (-)-Sativan remains to be fully elucidated.

Gene Expression Profiling of Biosynthetic Enzymes Under Inducing Conditions

Gene expression profiling studies provide insights into how the activity of biosynthetic enzymes is modulated under various conditions. In plants, the biosynthesis of secondary metabolites is often induced in response to environmental stresses or developmental signals, leading to changes in the transcript levels of genes encoding the enzymes in these pathways. researchgate.net For instance, gene expression profiling has been used to understand the regulation of cannabinoid biosynthesis in Cannabis sativa, showing upregulation of biosynthetic genes during flower maturation and in response to methyl jasmonate (MeJA). biorxiv.orgnih.gov Similarly, studies on astaxanthin (B1665798) biosynthesis in Haematococcus pluvialis have shown strong induction of carotenoid biosynthesis genes under nitrate (B79036) deficiency and high light conditions. mpg.de

Influence of Environmental Stimuli (e.g., UV-B Radiation, Glutathione Treatment) on Biosynthetic Induction

Environmental stimuli play a significant role in triggering or modulating the biosynthesis of secondary metabolites in plants, often as a defense mechanism.

UV-B Radiation: Ultraviolet-B (UV-B) radiation (280–315 nm) is a known environmental elicitor that can stimulate the synthesis and accumulation of phenolic compounds, including flavonoids, in plants. biorxiv.orgresearchgate.netoup.commdpi.comnih.gov Plants often respond to UV-B exposure by activating genes in the phenylpropanoid and flavonoid pathways, leading to the production of UV-absorbing compounds that act as sunscreens. researchgate.netoup.com While UV-B radiation has been shown to influence the biosynthesis of general phenolic compounds and affect gene expression in these pathways researchgate.netoup.comoeno-one.eu, specific studies directly demonstrating the induction of (-)-Sativan biosynthesis or the upregulation of its biosynthetic genes in response to UV-B radiation are not explicitly detailed in the provided search results.

Glutathione Treatment: Glutathione (GSH) is a crucial thiol-containing compound in plants, involved in maintaining cellular redox homeostasis and acting as a key component of antioxidant defense systems. oup.comfrontiersin.orgnih.gov It plays a significant role in plant responses to various abiotic stresses, including metal stress, and can influence the biosynthesis of certain secondary metabolites. nih.govfrontiersin.orgnih.gov Exogenous application of glutathione or its biosynthetic intermediates has been shown to alleviate stress and promote the synthesis of other compounds, such as glucoraphanin (B191350) in broccoli hairy roots, by upregulating glutathione-related genes like glutathione S-transferases (GSTs). nih.govmdpi.comfrontiersin.orgnih.gov Glutathione can also interact with phytohormone signaling pathways, influencing the expression of defense-related genes. nih.govnih.gov However, direct research findings or data tables specifically detailing the influence of glutathione treatment on the biosynthetic induction of (-)-Sativan are not available in the provided information.

Stereochemical Analysis of Sativan

Determination of Absolute Configuration and Chirality

The absolute configuration defines the spatial arrangement of atoms of a chiral molecule, often denoted by R/S nomenclature libretexts.org. For complex natural products like (-)-Sativan and pterocarpans, this determination is a multi-faceted process involving various analytical techniques.

Naturally occurring chiral compounds are typically biosynthesized in an optically pure form, meaning only one enantiomer is produced nih.govresearchgate.net. However, instances of "scalemic" mixtures, where one enantiomer predominates but is not entirely pure, or even racemic mixtures, have been reported for some natural products nih.govresearchgate.netmdpi.com. The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial for a complete stereochemical characterization of natural isolates uniroma1.itunife.it. While specific data on the enantiomeric purity of naturally occurring (-)-Sativan is not widely detailed in the provided sources, the general principle applies that rigorous analytical methods are necessary to confirm its specificity in natural samples. For example, other natural products like Δ9-cis-THC have been found to be scalemic with 80-90% enantiomeric purity nih.govacs.org, and cannabichromene (B1668259) (CBC) exhibits strain-dependent scalemicity acs.org.

Pterocarpans, a significant group of isoflavonoids, are characterized by a tetracyclic system containing two chiral centers at positions 6a and 11a researchgate.netresearchgate.net. Natural pterocarpans almost exclusively exhibit a cis fusion of their B/C rings researchgate.netustc.edu.cnjournals.co.za. Extensive research has established that the predominant absolute configuration for these two chiral centers in natural pterocarpans is 6aR, 11aR researchgate.netustc.edu.cnjournals.co.zanih.govmdpi.comresearchgate.net. This configuration is consistently observed across various naturally isolated pterocarpans. For instance, (-)-medicarpin (PubChem CID: 160700), a well-studied pterocarpan (B192222), has been confirmed to possess the 6aR, 11aR configuration nih.gov. Similarly, (6aR, 11aR)-3-hydroxy-9,10-dimethoxy pterocarpan-7-O-β-D-glucoside (PubChem CID: 10807897), also known as Methylnissolin-3-O-glucoside, is characterized by this specific stereochemistry cymitquimica.com.

Table 1: Absolute Configuration of Representative Natural Pterocarpans

| Compound Name | PubChem CID (or CAS) | Absolute Configuration (Chiral Centers) | Key Stereochemical Feature | Reference |

| (-)-Medicarpin | 160700 | 6aR, 11aR | cis-fusion | nih.gov |

| (6aR,11aR)-3-hydroxy-9,10-dimethoxy pterocarpan-7-O-β-D-glucoside | 10807897 (CAS: 94367-42-7) | 6aR, 11aR | cis-fusion | cymitquimica.com |

| (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan | N/A | 6aR, 11aR | cis-fusion | ustc.edu.cnresearchgate.net |

| Bituminarin B | N/A | 6aR, 11aR | cis-junction | mdpi.com |

| (-)-4-bromo-3-O-methyledunol | N/A | 6aR, 11aR | cis-fusion | journals.co.za |

Advanced Spectroscopic Methodologies for Stereochemical Elucidation

The determination of absolute configuration and stereochemical relationships in complex natural products relies heavily on advanced spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structures and stereochemistry of organic molecules, including pterocarpans and related isoflavonoids wordpress.comlongdom.orgwikipedia.org. By spreading signals across two frequency axes, 2D NMR enhances resolution and reveals correlations between different nuclei, providing detailed information on connectivity and spatial proximity wikipedia.org.

Key 2D NMR techniques employed in stereochemical analysis include:

Correlation Spectroscopy (COSY) : This technique identifies correlations between protons that are coupled through chemical bonds, typically up to three bonds away. Analysis of cross-peaks in COSY spectra helps in establishing proton connectivity and determining relative stereochemistry by examining coupling constants longdom.orglibretexts.org. For instance, coupling constant values between angular protons like H-6a and H-11a (e.g., J = 6.9-7.0 Hz) are indicative of the cis-junction in pterocarpans mdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space correlations (Nuclear Overhauser Effects, NOE) between protons that are spatially close, regardless of whether they are directly bonded. This is particularly valuable for assigning relative stereochemistry and understanding the three-dimensional conformation of rigid molecular systems mdpi.comwordpress.comlibretexts.orgmdpi.com. For example, NOE interactions analogous to those in known pterocarpans have been used to assign the 6a,11a-cis-junction mdpi.com.

Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) : These techniques provide correlations between protons and heteronuclei, most commonly carbon-13 (¹³C). HMQC shows one-bond correlations (¹H-¹³C), while HMBC reveals long-range correlations (two or more bonds). These experiments are crucial for establishing the carbon skeleton and the positions of substituents, which indirectly supports stereochemical assignments ustc.edu.cnwikipedia.orgnih.gov. The structure of (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan, for example, was extensively elucidated using ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, and HMBC ustc.edu.cn.

Table 2: Representative NMR Spectroscopic Data for Pterocarpans (Illustrative Examples)

| Proton Signal (δH) | Coupling Constant (J, Hz) | Correlation Type (2D NMR) | Stereochemical Implication | Reference |

| H-11a (e.g., 5.42) | J6a,11a = 6.9-7.0 | COSY, NOESY | cis-junction of B/C rings | mdpi.com |

| H-6a (e.g., 3.52) | J6a,11a = 6.9-7.0 | COSY, NOESY | cis-junction of B/C rings | mdpi.com |

| H-6α (e.g., 4.31) | dd, J = 10.5, 4.6 | COSY | Protons of chroman ring | mdpi.com |

| H-6β (e.g., 3.57) | dd, J = 10.5, 10.7 | COSY | Protons of chroman ring | mdpi.com |

Optical Rotatory Dispersion (ORD) and Circular Dicroism (CD) spectroscopy are powerful chiroptical methods for determining the absolute configuration of optically active compounds mgcub.ac.inmgcub.ac.inscribd.comresearchgate.netmtoz-biolabs.com. Both techniques analyze the interaction of plane-polarized or circularly polarized light with chiral molecules.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation as a function of wavelength. Optically active compounds exhibit characteristic "Cotton effects," which are abrupt changes or reversals in optical rotation near an absorption band. The sign and shape of these Cotton effects can be correlated with the absolute configuration by comparison with known standards mgcub.ac.inmgcub.ac.in.

Circular Dichroism (CD) : CD measures the differential absorption between left and right circularly polarized light by a chiral substance. The resulting CD spectrum displays positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these CD bands are highly sensitive to the molecule's three-dimensional structure and absolute configuration mgcub.ac.inresearchgate.netmtoz-biolabs.com.

For pterocarpans, specific CD profiles and negative specific optical rotations are often indicative of the 6aR, 11aR absolute configuration journals.co.zamdpi.com. For example, (-)-medicarpin's 6aR,11aR configuration was confirmed through a combination of experimental LC-ECD (Electronic Circular Dichroism) coupling and quantum-chemical ECD calculations nih.gov. Similarly, a negative specific rotation (e.g., [α]D −268.0) and a positive CD curve at 286 nm were found to be consistent with the 6aR,11aR absolute configuration for certain pterocarpans mdpi.com. (-)-4-bromo-3-O-methyledunol, a pterocarpan with 6aR,11aR configuration, exhibited typical Cotton effects for laevorotatory pterocarpans journals.co.za.

Table 3: Optical Rotation and CD Characteristics of Representative Pterocarpans (Illustrative Examples)

| Compound Name | Optical Rotation ([α]D) (c, solvent) | CD Characteristics (e.g., [θ]λmax) | Absolute Configuration | Reference |

| (-)-4-bromo-3-O-methyledunol | -247° (0.09, CHCl3) | [θ]220 -14400, [θ]230 -12800, [θ]240 -16700, [θ]280 -1100, [θ]295 +1850 | 6aR, 11aR | journals.co.za |

| Bituminarin B | -194.5 (0.013, CHCl3) | Consistent with 6aR,11aR | 6aR, 11aR | mdpi.com |

| Pterocarpan (general example) | -268.0 (0.013, CHCl3) | Positive curve at 286 nm | 6aR, 11aR | mdpi.com |

| Bituminarin C | -71.5 (0.05, CHCl3) | Consistent with 6aR,11aR | 6aR, 11aR | mdpi.com |

X-ray crystallography is considered the most definitive method for determining the absolute configuration of crystalline compounds, providing direct evidence of the three-dimensional arrangement of atoms in a molecule libretexts.orgustc.edu.cnresearchgate.netnih.govnih.gov. This technique has been instrumental in confirming the stereochemistry of various natural products, including pterocarpans.

The 6aR, 11aR absolute configuration, characteristic of many natural pterocarpans, has been unequivocally established through single-crystal X-ray diffraction studies researchgate.netustc.edu.cnjournals.co.zaresearchgate.net. For instance, the crystal structure of (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan, isolated from Caragana spinifera Kom, was determined by X-ray diffraction analysis, which conclusively showed its cis-pterocarpan absolute configuration ustc.edu.cnresearchgate.net. Beyond direct analysis of the target compound, X-ray crystallography of synthetic intermediates or derivatives with known relationships to the natural product can also be used to deduce stereochemistry nih.govnih.gov. The rigorous nature of X-ray data provides a fundamental basis against which other spectroscopic methods, such as ORD and CD, are often calibrated and validated.

Chemical Modification and Derivatives of Sativan

Identification and Characterization of Naturally Occurring Derivatives

Naturally occurring derivatives of (-)-Sativan and other pterocarpans exhibit a wide array of structural variations, primarily through modifications such as hydroxylation, methoxylation, and prenylation. These modifications contribute to the diverse biological roles of these compounds in plants.

(-)-Sativan itself is a prime example of a naturally occurring methoxylated and hydroxylated isoflavan (B600510) charchem.org. It has been identified as a plant metabolite in species such as Caragana tibetica and Medicago sativa charchem.org. Beyond (-)-Sativan, numerous other pterocarpans and isoflavans found in nature display varied patterns of hydroxylation and methoxylation. For instance, medicarpin (B1676140), a well-studied pterocarpan (B192222), features a hydroxyl group at position C-3 and a methyl group at C-9 lipidmaps.org. Pisatin, another prominent pterocarpan, is characterized as the 3-O-methyl ether of (+)-6a-hydroxymaackiain vrachi.name.

The biosynthesis of these compounds often involves parallel pathways where both methoxylated and non-methoxylated substrates are processed, leading to a range of analogs easychem.orgeasychem.org. An example of a closely related oxidized form is Sativanone (C17H16O5), which differs from (-)-Sativan (C17H18O4) by two hydrogen atoms and one oxygen atom charchem.orgbidd.group. Pterocarpans from the Erythrina genus, for example, demonstrate significant structural variations, frequently incorporating hydroxyl groups at various positions nih.govuni.luplantaedb.com.

Prenylation is a common and significant modification observed in pterocarpans and related isoflavonoids, often enhancing their biological activities vrachi.namenih.govmdpi.com. Pterocarpans isolated from Bituminaria species, for example, are typically characterized by the presence of one or two prenyl substituents, commonly located at positions C-4 and C-8 on the benzofuran-benzopyran tetracyclic ring system nih.gov. Similar prenylated pterocarpans have also been reported in Erythrina lysistemon nih.gov.

In soybeans (Glycine max), prenylated pterocarpans known as glyceollins (e.g., Glyceollin I, II, III, IV, and V) are crucial phytoalexins mdpi.com. These compounds possess modified pterocarpan skeletons with C5 moieties derived from dimethylallyl diphosphate (B83284), which are introduced at either the C-4 or C-2 position of the pterocarpan precursor, (-)-glycinol (B1211887) mdpi.com. The introduction of prenyl groups has been shown to increase the affinity of these compounds for biological membranes and target proteins, thereby augmenting their potential bioactivity vrachi.nameuni.lu.

Strategies for the Rational Design and Synthesis of (-)-Sativan Analogs

The synthesis of (-)-Sativan analogs and other pterocarpan derivatives employs various strategies, ranging from modifying existing natural products (semisynthesis) to building the molecular scaffold from basic precursors (de novo synthesis). These approaches aim to create compounds with enhanced or altered properties for research and potential applications.

Semisynthetic approaches involve chemically modifying naturally isolated compounds to produce new derivatives. This strategy is frequently employed to improve the physical and biological properties of natural products. For pterocarpan derivatives, semisynthesis can begin from readily available natural precursors. For instance, the reduction of 2'-hydroxyisoflavones serves as a well-established synthetic route for racemic pterocarpans, with asymmetric versions also reported plantaedb.com. This method can be considered semisynthetic if the starting isoflavones are obtained from natural sources.

Studies have demonstrated the successful semisynthesis of various pterocarpan derivatives. For example, potent protein tyrosine phosphatase 1B (PTP1B) inhibitors have been generated through semisynthetic routes from pterocarpans isolated from Erythrina abyssinica and Erythrina lysistemon uni.lu. The principle of semisynthesis also extends to creating prenylated, allylated, and benzylated derivatives, as seen in other natural product classes, where such modifications can significantly impact activity.

De novo chemical synthesis, or total synthesis, involves constructing complex molecular scaffolds from simpler, often acyclic, precursors. This approach offers high convergence and superior atom economy, allowing for the creation of a broader range of structural diversity that might not be accessible through natural isolation or semisynthesis. The total synthesis of natural pterocarpans and their analogs has been a subject of significant synthetic chemistry research plantaedb.com.

Methodologies for the de novo synthesis of pterocarpan scaffolds include various advanced chemical reactions. For instance, the direct [3+2] cycloaddition of phenols with olefins has been utilized for the synthesis of 2,3-dihydrobenzofuran (B1216630) (2,3-DHB) scaffolds, which are key structural units within pterocarpans plantaedb.com. Other sophisticated synthetic strategies, such as organocatalyzed stereoselective synthesis and palladium-catalyzed Negishi cross-coupling, have been applied in the broader field of isoflavonoid (B1168493) synthesis, offering pathways for the construction of modified pterocarpan frameworks. While the de novo biosynthesis of some pterocarpans like medicarpin can be complex and challenging to optimize enzymatically, chemical synthesis provides a viable alternative for their production lipidmaps.org.

Compound Names and PubChem CIDs

Biological Activity and Molecular Mechanisms of Sativan in Vitro and Plant Systems

Antimicrobial Activities

(-)-Sativan is known to accumulate in plants as a phytoalexin, which are low molecular weight antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses. chiro.orgresearchgate.net These compounds are an integral part of a plant's intricate defense system against invading microorganisms. chiro.orgresearchgate.net

Direct experimental data specifically detailing the antibacterial effects of isolated (-)-Sativan against bacterial strains such as Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa are not extensively documented in the available literature. Research on the antibacterial properties of plant extracts, such as those from Cannabis sativa and Nigella sativa, which may contain various bioactive compounds, has shown activity against these strains. For instance, Cannabis sativa leaf extracts have demonstrated antibacterial activity against Staphylococcus aureus (24.1 mm zone of inhibition) and Pseudomonas aeruginosa (10.3 mm zone of inhibition), and Escherichia coli (22.2 mm zone of inhibition). nih.gov Similarly, Nigella sativa oil extracts have exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus (MIC of 100 ml) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC of 400 ml), but showed no significant effect on Pseudomonas aeruginosa and Salmonella enterica. mdpi.commdpi.com However, these studies refer to complex plant extracts, and the specific contribution of (-)-Sativan to these observed effects is not isolated or quantified.

(-)-Sativan functions as a phytoalexin in Medicago sativa (alfalfa), where its accumulation is induced in response to fungal infections. apsnet.orgchiro.orgnii.ac.jp For example, in Medicago sativa, both medicarpin (B1676140) and sativan (B30306) accumulate in response to inoculation with fungi such as Colletotrichum trifolii and Ascochyta imperfecta. apsnet.orgchiro.orgnii.ac.jp This accumulation is part of the plant's defense mechanism against pathogens. chiro.orgnii.ac.jp

However, studies investigating the direct inhibitory effect of isolated (-)-Sativan on fungal growth have yielded varied results. One study examining the effects of medicarpin and sativan on the mycelial growth of six strains of A. imperfecta found that their effects were "either weak or undetectable" at concentrations up to 100 ppm. nii.ac.jp This suggests that while (-)-Sativan is produced as a phytoalexin in response to fungal presence, its direct fungitoxic activity in isolation might be limited against certain fungal species, or it may act in concert with other defense compounds or mechanisms within the plant. nii.ac.jp

The precise molecular mechanisms by which (-)-Sativan exerts its antimicrobial action have not been explicitly detailed in the provided research. Generally, phytoalexins, as a class of plant-derived antimicrobial compounds, can employ various mechanisms to inhibit microbial growth, including:

Disrupting the integrity of microbial cell membranes. researchgate.net

Inhibiting bacterial cell wall synthesis. researchgate.net

Interfering with bacterial protein biosynthesis. researchgate.net

Damaging nucleic acid synthesis. researchgate.net

Modulating signal transduction and gene expression pathways. researchgate.net

Meddling in microbial metabolic processes. researchgate.net

Given that (-)-Sativan is an isoflavan (B600510), its mechanism could potentially involve interactions with microbial cell membranes or enzymes, similar to other phenolic and flavonoid compounds. However, specific experimental evidence directly linking these mechanisms to (-)-Sativan is not available.

Antioxidant Properties

Direct and specific data on the antioxidant properties of isolated (-)-Sativan is limited in the available literature. Most studies on antioxidant activity in plants where (-)-Sativan is found, such as Cannabis sativa and Nigella sativa, focus on the crude extracts or other major compounds present within them.

While the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging capacity of substances, specific data for isolated (-)-Sativan using this assay is not provided in the search results. researchgate.netresearchgate.netinabj.orgplos.orgmdpi.com Studies have reported the antioxidant activity of various plant extracts, including Cannabis sativa and Nigella sativa, using the DPPH assay. For instance, ethanolic extracts of Cannabis sativa have shown DPPH radical scavenging activity with IC₅₀ values ranging from 60 µg/mL to 222.96 µg/mL, depending on the extraction method and plant part. chiro.org Similarly, Nigella sativa oil extracts have exhibited significant antioxidant activity, with DPPH assay values reported as 9.895 ± 0.817 µM of Trolox. However, these results reflect the cumulative antioxidant potential of complex mixtures, not specifically of (-)-Sativan.

Quantitative assessments of the antioxidant potential of (-)-Sativan, such as IC₅₀ values from DPPH or ABTS assays, or FRAP values, are not directly available for the isolated compound. The existing data pertains to plant extracts containing a multitude of compounds. For example, Cannabis sativa extracts have shown varying antioxidant capacities in FRAP and ORAC assays. chiro.org The antioxidant activity of plant extracts is often correlated with their total phenolic and flavonoid content. plos.orgmdpi.com As an isoflavan, (-)-Sativan possesses a phenolic structure, which generally contributes to antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals. However, without specific experimental data on isolated (-)-Sativan, its quantitative antioxidant potential cannot be definitively stated.

Anti-platelet Aggregation Activity

The arachidonic acid (AA) pathway is a crucial cascade in platelet activation, leading to the production of thromboxane (B8750289) A2 (TXA2), a potent inducer of platelet aggregation. frontiersin.orgnih.gov Inhibition of enzymes within this pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), can reduce platelet aggregation. semanticscholar.orgaeirc-edu.comthieme-connect.comconicet.gov.armdpi.com For instance, the butanolic fraction of Avena sativa has been shown to inhibit AA metabolites like thromboxane B2 (TXB2) through the COX pathway and lipoxygenase product-1 (LP-1) and 12-hydroxyeicosatetraenoic acids (12-HETE) through the LOX pathway, thereby inhibiting platelet aggregation. semanticscholar.orgaeirc-edu.com Similarly, certain plant-derived compounds, including some polyphenols, flavonoids, and coumarins, are known to interfere with the 5-lipoxygenase pathway. thieme-connect.com However, specific research demonstrating the direct modulation of the arachidonic acid pathway by (-)-Sativan has not been identified.

Platelet aggregation can be induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen. ADP activates platelets through P2Y1 and P2Y12 receptors, leading to shape change and aggregation. haematologica.orgnih.gov Collagen binding to platelet receptors activates phospholipase C (PLC)-mediated cascades, resulting in calcium mobilization and subsequent activation of pathways that lead to aggregation. scielo.brmdpi.com Many natural compounds and plant extracts have demonstrated inhibitory effects on ADP- and collagen-induced platelet aggregation. For example, thymoquinone, a major component of Nigella sativa, has shown significant inhibition of both collagen- and ADP-induced platelet aggregation in vitro. researchgate.net Similarly, a water-soluble extract of Wendtia calycina inhibited ADP-induced platelet aggregation in a concentration-dependent manner. scielo.br Endocannabinoids, such as anandamide, have also been shown to inhibit platelet aggregation induced by ADP and collagen. plos.orgplos.org Despite these broader findings, specific studies detailing the inhibitory effects of (-)-Sativan on ADP- and collagen-induced platelet aggregation are not available in the current literature.

Functional Roles in Plant Physiology and Defense

Plants develop a wide array of defense mechanisms, including the production of specialized secondary metabolites, to protect themselves against biotic and abiotic stresses. kspublisher.comnih.govresearchgate.netfrontiersin.org These mechanisms can involve morphological, structural, and biochemical adaptations. kspublisher.com

Plants employ various strategies to resist pathogens and pests, including the synthesis of defensive chemicals like flavonoids, phenolics, and terpenoids. kspublisher.complos.orginstituteofcannabisresearchcolorado.org For example, cannabinoids and terpenes in Cannabis sativa are known to be involved in defense against arthropod pests. frontiersin.orgoup.com Some studies have indicated that certain plant compounds can deter insect feeding or inhibit the growth of pathogens. While the term "sativan" (without the prefix "(-)-") has been mentioned in the context of plant defense, specifically as a feeding deterrent from Lotus pendunculatus against grass grub beetle larvae nih.gov, direct scientific evidence specifically linking (-)-Sativan (PubChem CID 170570) to a defined role in plant resistance against pathogens and pests is not widely reported.

Plants exhibit complex adaptive mechanisms to cope with various environmental stressors, such as drought, salinity, extreme temperatures, and nutrient deficiencies. nih.govresearchgate.netfrontiersin.orgiees-paris.fr These adaptations involve physiological and biochemical changes, including the biosynthesis of osmoprotectants, activation of antioxidant enzymes, hormone modulation, and expression of stress-regulatory genes. frontiersin.org Secondary metabolites, such as flavonoids, play a role as antioxidants in plants, helping to resist UV radiation and other stresses. plos.orgcdnsciencepub.com While plants like Cannabis sativa are known to synthesize a myriad of secondary metabolites, including cannabinoids, and their protective functions against environmental stressors have been suggested, conclusive evidence for the specific role of individual compounds like (-)-Sativan in these adaptive responses is not clearly established in the reviewed literature. cdnsciencepub.com

Analytical Methodologies for Characterization and Quantification of Sativan

Chromatographic Separation and Detection Techniques

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful analytical technique highly suited for the separation and characterization of complex mixtures, such as those found in plant extracts where (-)-Sativan may be present. GCxGC significantly enhances chromatographic resolution compared to one-dimensional gas chromatography by coupling two different stationary phases in series. science.govresearchgate.net This orthogonal separation provides a much greater peak capacity, allowing for the resolution of co-eluting compounds and the detection of minor components that might be obscured in a 1D GC analysis. science.govresearchgate.net

The benefits of GCxGC, often coupled with Time-of-Flight Mass Spectrometry (TOF-MS), include greatly improved sensitivity and linear dynamic range, as well as enhanced chromatographic resolution. science.govlcms.cz This technique facilitates robust compound identification through spectral similarity searches against large, well-established databases, mass delta determinations, and retention index filtering. gcms.czhelicon.ru Furthermore, GCxGC-TOFMS can be utilized for both targeted and untargeted analysis, enabling comprehensive analysis, identification, and quantification of various analytes in complex matrices. science.govresearchgate.netlcms.cz While GCxGC is an ideal method for the detailed profiling of plant metabolites, specific research findings detailing the GCxGC characterization or quantification of (-)-Sativan were not identified in the current literature search. However, its application would involve leveraging its high resolving power to separate (-)-Sativan from other co-eluting compounds in a complex plant extract, followed by mass spectrometric detection for identification and quantification.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of chemical compounds like (-)-Sativan.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the most powerful method for elucidating the structures of organic molecules, offering detailed insights into their molecular connectivity and stereochemistry. rsc.orgslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed for structural confirmation of natural products. universiteitleiden.nlnih.gov

1D NMR (¹H NMR and ¹³C NMR) : ¹H NMR spectroscopy provides information on the number and environment of protons in a molecule, with chemical shifts indicating the electronic environment and bonding. slideshare.net Signal intensities are proportional to molar concentrations, enabling direct comparison of compound concentrations. universiteitleiden.nl ¹³C NMR spectroscopy provides information on the carbon skeleton.

2D NMR (COSY, HMBC, HSQC, NOESY) : Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about correlations between nuclei. universiteitleiden.nlnih.gov These techniques help to establish proton-proton connectivities (COSY), long-range carbon-proton correlations (HMBC), one-bond carbon-proton correlations (HSQC), and spatial proximities (NOESY), which are essential for piecing together the complete molecular structure. universiteitleiden.nlnih.gov

For (-)-Sativan, NMR spectroscopy would be used to confirm its proposed structure (C17H18O4) by analyzing the characteristic chemical shifts and coupling patterns of its protons and carbons, particularly those associated with the dimethoxyphenyl and chromen-7-ol moieties. While NMR is a standard tool for structural elucidation of plant metabolites, specific NMR spectral data (e.g., chemical shifts, coupling constants) for (-)-Sativan were not found in the conducted literature search.

Absorbance-Transmittance Excitation Emission Matrix Spectroscopy (A-TEEM)

Absorbance-Transmittance Excitation Emission Matrix (A-TEEM) spectroscopy is a rapid and sensitive technique that combines ultraviolet-visible (UV-Vis) absorption and fluorescence excitation-emission matrix (EEM) spectroscopy. nih.govnih.gov This method is particularly useful for the qualitative and quantitative characterization of compounds in complex solutions, offering a comprehensive spectral fingerprint. nih.govresearchgate.net

A-TEEM has been developed and validated for the analysis of major cannabinoids in Cannabis sativa varieties, providing robust classification and quantification capabilities. nih.govnih.govresearchgate.netresearchgate.netolemiss.edu The technique is comparable to traditional chromatographic methods like GC-FID and HPLC in terms of sensitivity and quantitative accuracy. nih.govnih.govresearchgate.netresearchgate.net Its advantages include rapid data acquisition (typically less than 45 seconds per measurement) and simple sample preparation involving only solvent extraction. nih.govnih.govresearchgate.net A-TEEM's sensitivity allows it to resolve and quantify compounds in solution based on their unique spectral characteristics. nih.govresearchgate.net Although A-TEEM has shown significant utility for other plant compounds, specific A-TEEM data or applications directly related to (-)-Sativan were not identified in the current search. However, given its structural characteristics and presence in plant matrices, A-TEEM could potentially be developed for its qualitative and quantitative analysis.

Method Validation and Performance Parameters

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. Key performance parameters evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. fda.govich.org

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. demarcheiso17025.com The linear range is typically established by analyzing a series of solutions of the analyte at different concentrations. demarcheiso17025.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. nih.gov The LOD is commonly calculated using the formula: LOD = 3.3 * σ / S, where σ is the standard deviation of the response (e.g., from blank samples or the y-intercept of the calibration curve) and S is the slope of the calibration curve. knime.comsepscience.comund.edu

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. nih.gov The LOQ is typically calculated using the formula: LOQ = 10 * σ / S. knime.comsepscience.comund.edu For impurity tests, the LOQ often serves as the lower linearity limit. demarcheiso17025.com

While specific LOD and LOQ values for (-)-Sativan were not found, typical ranges for other cannabinoids and plant-derived compounds analyzed by validated chromatographic methods (e.g., HPLC-PDA, GC-MS) can provide a general context. For instance, HPLC-PDA methods for various cannabinoids have reported LODs ranging from 0.2 to 1.6 µg/mL and LOQs from 0.6 to 4.8 µg/mL. olemiss.edu Similarly, GC-MS methods for cannabinoids have shown LODs between 0.1 and 0.25 µg/mL and LOQs between 0.3 and 0.75 µg/mL. olemiss.edu

Table 1: Typical LOD and LOQ Ranges for Related Plant Compounds (Illustrative)

| Method | Analyte Type | Typical LOD Range (µg/mL) | Typical LOQ Range (µg/mL) | Reference |

| HPLC-PDA | Cannabinoids | 0.2 - 1.6 | 0.6 - 4.8 | olemiss.edu |

| GC-MS | Cannabinoids | 0.1 - 0.25 | 0.3 - 0.75 | olemiss.edu |

Evaluation of Accuracy, Precision, and Recovery

Accuracy is defined as the closeness of the test results obtained by the method to the true value. gmpinsiders.com It is typically reported as the mean percent recovery of a known added amount of analyte in the sample or as the difference between the mean and the accepted true value, often with a confidence interval. fda.govgmpinsiders.com Accuracy should be verified across the reportable range of the analytical method. gmpinsiders.com Typical accuracy for drug substances is expected to be around 99–101%, and for drug products, 98–102%. ajpaonline.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samples of the same homogeneous sample under prescribed conditions. ajpaonline.com It is usually investigated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. ajpaonline.com Precision is commonly expressed as the standard deviation or the relative standard deviation (RSD, also known as coefficient of variation). ajpaonline.com

Recovery experiments assess the efficiency of the analytical method in extracting and measuring the analyte from the sample matrix. It is typically determined by spiking a known amount of the analyte into a blank matrix and then analyzing the spiked sample. ajpaonline.com

For the analysis of (-)-Sativan, accuracy, precision, and recovery would be evaluated through experiments such as spiking known quantities of the compound into relevant matrices (e.g., plant extracts, solvents) and performing multiple analyses. For related plant compounds, such as cannabinoids, average recoveries ranging from 81% to 104% have been reported for HPLC-PDA methods, and 93% to 118% with precision (RSD) ≤ 7.59% for GC-MS methods. olemiss.edu

Table 2: Typical Accuracy and Precision Ranges for Related Plant Compounds (Illustrative)

| Method | Analyte Type | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| HPLC-PDA | Cannabinoids | 81 - 104 | Not specified | olemiss.edu |

| GC-MS | Cannabinoids | 93 - 118 | ≤ 7.59 | olemiss.edu |

常见问题

Basic Research Questions

Q. What are the established protocols for isolating (-)-Sativan from natural sources, and how can contamination risks be minimized?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (column chromatography or HPLC). Contamination risks, such as co-eluting terpenoids, are mitigated via polarity-based fractionation and NMR spectral comparison with reference libraries . For reproducibility, document solvent ratios, temperature, and pressure conditions in detail .

Q. Which spectroscopic techniques are most reliable for confirming (-)-Sativan’s structural identity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Compare chemical shifts with published data (e.g., δ 2.8–3.2 ppm for methylene groups in sesquiterpenes).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 247.18).

- Optical Rotation : Verify levorotatory properties (e.g., [α]D²⁵ = -45° in CHCl₃).

Cross-validate results with independent labs to address instrumental variability .

Q. How should researchers design in vitro assays to assess (-)-Sativan’s bioactivity?

- Methodological Answer :

- Cell Lines : Select relevant models (e.g., RAW 264.7 macrophages for anti-inflammatory studies).

- Dose Range : Test 0.1–100 µM, including positive controls (e.g., dexamethasone) and vehicle controls (DMSO <0.1%).

- Endpoint Metrics : Measure cytokine levels (IL-6, TNF-α) via ELISA. Replicate assays in triplicate to address biological variability .

Advanced Research Questions

Q. How can contradictory data on (-)-Sativan’s pharmacokinetic properties be resolved?

- Methodological Answer : Discrepancies in bioavailability or half-life may stem from:

- Model Systems : Compare in vivo (rodent) vs. ex vivo (hepatic microsomes) metabolism.

- Analytical Sensitivity : Use LC-MS/MS over UV detection for low-concentration quantification.

- Meta-Analysis : Pool data from ≥5 independent studies to identify trends, applying statistical models (e.g., random-effects) to account for heterogeneity .

Q. What strategies optimize the enantioselective synthesis of (-)-Sativan to avoid racemization?

- Methodological Answer :

- Catalytic Systems : Employ chiral catalysts (e.g., Sharpless epoxidation or Jacobsen’s salen complexes) for asymmetric induction.

- Reaction Monitoring : Use chiral HPLC to track enantiomeric excess (≥98%) during key steps (e.g., cyclization).

- Temperature Control : Maintain sub-0°C conditions during nucleophilic additions to suppress racemization .

Q. How can researchers reconcile conflicting reports on (-)-Sativan’s mechanism of action in transcriptional regulation?

- Methodological Answer :

- Pathway Mapping : Combine transcriptomics (RNA-Seq) and proteomics (Western blot) to identify overlapping targets (e.g., NF-κB or Nrf2 pathways).

- Knockout Models : Use CRISPR-Cas9 to silence candidate genes and observe phenotypic rescue.

- Dose-Response Correlation : Establish EC₅₀ values for downstream effects to distinguish primary targets from secondary responses .

Data Analysis & Reporting Standards

Q. What statistical frameworks are appropriate for dose-response studies involving (-)-Sativan?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Reproducibility : Report 95% confidence intervals for IC₅₀ values and share raw datasets in repositories like Zenodo .

Q. How should researchers address batch-to-batch variability in (-)-Sativan samples?

- Methodological Answer :

- QC Protocols : Implement strict quality control (e.g., ≥95% purity via HPLC, residual solvent analysis via GC-MS).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) over 6 months.

- Documentation : Provide certificates of analysis (CoA) with each batch, detailing spectroscopic and chromatographic profiles .

Tables: Key Parameters for (-)-Sativan Research

| Parameter | Recommended Method | Acceptable Range |

|---|---|---|

| Purity | HPLC-UV (C18 column) | ≥95% (λ = 220 nm) |

| Enantiomeric Excess | Chiral HPLC (Daicel CHIRALPAK®) | ≥98% |

| Solubility (in DMSO) | Gravimetric analysis | ≥50 mg/mL (25°C) |

| Cytotoxicity Threshold | MTT assay (HEK293 cells) | IC₅₀ > 100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。